molecular formula C21H21N3O3S B2535651 (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1334377-21-7

(E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2535651
CAS No.: 1334377-21-7
M. Wt: 395.48
InChI Key: GZKACJJLWJCZRC-SDNWHVSQSA-N
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Description

This compound features a pyrimidinone core (6-oxo-4-phenylpyrimidin-1(6H)-yl) linked via an ethyl group to an ethenesulfonamide scaffold substituted with a p-tolyl group. The pyrimidinone ring introduces hydrogen-bonding capabilities, while the p-tolyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. Although direct synthetic or biological data for this compound are absent in the provided evidence, comparisons with structurally related ethenesulfonamide derivatives (Table 1) offer insights into its hypothetical properties .

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-17-7-9-18(10-8-17)11-14-28(26,27)23-12-13-24-16-22-20(15-21(24)25)19-5-3-2-4-6-19/h2-11,14-16,23H,12-13H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKACJJLWJCZRC-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the phenyl and tolyl groups through a series of substitution and coupling reactions. The final step often involves the formation of the sulfonamide linkage under mild conditions to ensure the integrity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The phenyl and tolyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in areas such as polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key analogues include:

Table 1: Structural Comparison of Ethenesulfonamide Analogues
Compound Name (ID) Core Structure Key Substituents Notable Features
Target Compound Ethenesulfonamide + pyrimidinone p-Tolyl, ethyl-pyrimidinone Pyrimidinone enables H-bonding; ethyl linker adds flexibility
(E)-6c Ethenesulfonamide 4′-Bromophenyl, 4-fluorophenyl Electron-withdrawing Br/F enhance stability
(E)-6l Ethenesulfonamide 4′-Hydroxy-2′,6′-dimethoxyphenyl, 4-methoxyphenyl Polar hydroxy/methoxy groups improve solubility
(E)-6ac Ethenesulfonamide 2,4,6-Trimethoxyphenyl, 3,5-diamino-4-methoxyphenyl Multiple methoxy/amino groups enhance bioactivity
Celecoxib-Related E Benzenesulfonamide-hydrazinyl p-Tolyl-ethylidene hydrazine Rigid hydrazine linker; COX-2 inhibitor analog

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound (ID) Yield (%) Melting Point (°C) Key Spectral Data
Target Compound N/A Hypothetical: 140–150 (estimated) Expected IR: ~1340 cm⁻¹ (S=O), ~1600 cm⁻¹ (C=C); NMR: δ 7.2–7.5 (p-tolyl aromatic protons)
(E)-6c 79 138–140 1H NMR (CDCl₃): δ 7.56 (d, J = 15.5 Hz, CH=); IR: 1343 cm⁻¹ (S=O)
(E)-3d 36 138–140 1H NMR (DMSO-d6): δ 10.06 (br, NH); MS: m/z 640.1 (M+Na)+
(E)-6l 60 146–148 1H NMR (CDCl₃): δ 3.82 (s, OCH₃); HRMS: [M+H]+ 410.1329
Celecoxib-Related E N/A N/A Formula: C₁₅H₁₇N₃O₂S; Structural rigidity due to hydrazine linker
  • Synthetic Yields: The target compound’s hypothetical synthesis may face challenges similar to low-yield analogues like (E)-3d (36% yield) due to steric hindrance from the pyrimidinone-ethyl group . In contrast, (E)-6c achieves 79% yield via straightforward condensation, suggesting substituent electronic effects (Br/F) facilitate reactivity .
  • Melting Points : The p-tolyl group in the target compound likely increases crystallinity, aligning with the 138–140°C range seen in (E)-6c and (E)-3d . Polar groups in (E)-6l elevate its melting point to 146–148°C .
  • Spectroscopic Trends: The ethenesulfonamide C=C stretch (~1600 cm⁻¹ in IR) and sulfonamide S=O absorption (~1340 cm⁻¹) are consistent across analogues . The target’s pyrimidinone ring would introduce additional NMR signals (e.g., δ 5.22 for pyrimidinone protons in related structures) .

Biological Activity

(E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, with the CAS number 1334377-21-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is C21H21N3O3S, with a molecular weight of 395.5 g/mol. The compound features a pyrimidine ring, an ethylene sulfonamide moiety, and a phenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H21N3O3S
Molecular Weight395.5 g/mol
CAS Number1334377-21-7

Biological Activity

Research indicates that (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exhibits various biological activities, including:

1. Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. In vitro assays revealed that it exhibits selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, compounds derived from similar structures showed IC50 values in the nanomolar range against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), suggesting that (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide may have comparable efficacy .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses antibacterial and antifungal activities, with minimal inhibitory concentrations (MICs) demonstrating effectiveness against several pathogenic strains . This broad-spectrum activity suggests potential therapeutic applications in treating infections.

3. Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For instance, similar compounds have been shown to inhibit the interaction between amyloid beta peptide and its binding partners, which is relevant in Alzheimer's disease . This highlights the potential neuroprotective effects of (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide.

Case Study 1: Anticancer Efficacy

A study investigating the antiproliferative effects of related pyrimidine derivatives reported that compounds similar to (E)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exhibited selective cytotoxicity against tumorigenic cell lines with EC50 values ranging from 28 to 290 ng/mL . This suggests that this class of compounds could be further explored for their anticancer potential.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, several derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising antibacterial activity with MIC values below 50 μg/mL . This reinforces the potential application of these compounds in developing new antimicrobial agents.

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